Product packaging for 1-(2-Methoxybenzyl)piperazin-2-one(Cat. No.:)

1-(2-Methoxybenzyl)piperazin-2-one

Cat. No.: B13809321
M. Wt: 220.27 g/mol
InChI Key: MJDATTJTOHXEEE-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)piperazin-2-one is a synthetically valuable piperazin-2-one derivative, a class of compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery . Piperazin-2-ones serve as key precursors for the synthesis of chiral piperazines, which are common structural motifs found in a wide range of bioactive molecules and pharmaceuticals . The carbonyl group of the piperazin-2-one core allows for further functionalization and provides conformational restraint, making these compounds useful as peptidomimetics that can mimic inverse γ-turns in peptides . This compound is designed for use as a sophisticated building block in organic synthesis and medicinal chemistry research. It is particularly relevant for the development of novel therapeutic agents, given the prominence of piperazine-containing drugs in areas such as oncology, neurology, and infectious diseases. Researchers can employ this chemical in palladium-catalyzed asymmetric transformations, such as decarboxylative allylic alkylation, to generate complex, enantiomerically enriched targets . Strictly for research applications. This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B13809321 1-(2-Methoxybenzyl)piperazin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]piperazin-2-one

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3

InChI Key

MJDATTJTOHXEEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCNCC2=O

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 1 2 Methoxybenzyl Piperazin 2 One

Reactions Involving the Piperazinone Lactam Functionality

The lactam ring in piperazin-2-ones is a key site for chemical modifications, including ring-opening and reactions at the carbonyl group. These transformations are fundamental in the synthesis of diverse heterocyclic compounds. medchemexpress.com

Ring-Opening Reactions of Piperazin-2-ones

The cleavage of the amide bond in the piperazin-2-one (B30754) ring is a significant reaction pathway. This can be achieved under various conditions, leading to the formation of linear ethylenediamine (B42938) derivatives. The specific products of these reactions are determined by the nature of the reagents and the reaction conditions employed.

Reactions at the Carbonyl Group

The carbonyl group within the piperazin-2-one structure can undergo reduction to a methylene (B1212753) group. This transformation effectively converts the piperazin-2-one into a piperazine (B1678402). Such reductions are typically carried out using powerful reducing agents like lithium aluminum hydride.

Reactivity of the Piperazinone Nitrogen Atoms

The nitrogen atoms of the piperazinone ring are nucleophilic and can participate in a variety of substitution reactions.

N-Substitution Reactions (Alkylation, Acylation, Arylation)

The secondary amine nitrogen in the piperazinone ring is a primary site for substitution reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Common alkylating agents include alkyl halides. For instance, the reaction of a piperazine derivative with 4-methoxybenzyl chloride results in the corresponding N-benzylated product. nih.gov The use of a base such as triethylamine (B128534) is often employed to facilitate the reaction. nih.gov

N-Acylation: Acyl groups can be introduced at the nitrogen atom using acyl chlorides or by activating carboxylic acids with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This method is effective for synthesizing a range of N-acylpiperazinone derivatives.

N-Arylation: The introduction of an aryl group at the piperazine nitrogen can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides. semanticscholar.orgnih.gov This methodology allows for the synthesis of various N-arylpiperazine derivatives, which are of interest in medicinal chemistry. nih.govnih.govnih.govnih.gov

Table 1: Examples of N-Substitution Reactions

Reaction Type Reagents Product Type
N-Alkylation Alkyl halide (e.g., 4-methoxybenzyl chloride), Base (e.g., triethylamine) N-Alkylpiperazinone
N-Acylation Acyl chloride or Carboxylic acid/CDI N-Acylpiperazinone
N-Arylation Aryl halide, Palladium catalyst N-Arylpiperazinone

Formation of N-Nitroso Derivatives (e.g., N-Nitroso-1-(2-methoxyphenyl)-piperazine)

Secondary amines, such as the piperazine moiety, can react with nitrosating agents to form N-nitroso derivatives. nih.gov The synthesis of N-nitroso-1-(2-methoxyphenyl)-piperazine typically involves the reaction of 1-(2-methoxyphenyl)-piperazine with a nitrosating agent like sodium nitrite (B80452) in an acidic medium. This reaction is a common transformation for secondary amines and has been studied in various contexts. researchgate.netresearchgate.netrsc.orgrsc.org

Chemical Transformations of the 2-Methoxybenzyl Moiety

The 2-methoxybenzyl group attached to the piperazinone ring can also undergo chemical modifications.

The para-methoxybenzyl (PMB) group, which is structurally related to the 2-methoxybenzyl group, is a widely used protecting group in organic synthesis. chem-station.com It can be cleaved under oxidative conditions, for example, using dichlorodicyanobenzoquinone (DDQ). chem-station.com This cleavage results in the deprotected amine and p-methoxybenzaldehyde. chem-station.com The stability of the PMB group can be influenced by the presence of other substituents on the aromatic ring. chem-station.com For instance, dimethoxybenzyl (DMB) groups can be removed under milder conditions than the PMB group. chem-station.comacs.org The selective removal of other protecting groups, such as the (2-naphthyl)methyl (NAP) group, in the presence of a PMB group can be achieved through catalytic hydrogenation. researchgate.net

The methoxy (B1213986) group itself can be a site for reaction. For example, in the synthesis of certain radiolabeled compounds, the methyl group of a methoxybenzyl moiety can be substituted with a radiolabeled methyl group, such as [¹¹C]CH₃I. nih.gov

Reactions at the Methoxy Group

The methoxy group (-OCH3) on the benzyl (B1604629) substituent is a key site for chemical modification, primarily through O-demethylation. This reaction converts the methoxy ether into a hydroxyl group, which can then serve as a handle for further functionalization.

A common and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed in a dry, inert solvent such as dichloromethane (B109758) (DCM) at reduced temperatures, for instance, from -78°C to room temperature. commonorganicchemistry.comchemicalforums.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. researchgate.net Subsequent hydrolysis yields the corresponding phenol. orgsyn.org While specific conditions for 1-(2-Methoxybenzyl)piperazin-2-one are not detailed in the literature, the general procedure for aryl methyl ethers provides a reliable synthetic route. commonorganicchemistry.com

ReagentTypical ConditionsProduct
Boron tribromide (BBr3)Dichloromethane (DCM), -78°C to room temperature1-(2-Hydroxybenzyl)piperazin-2-one
Hydrobromic acid (HBr)Acetic acid, reflux1-(2-Hydroxybenzyl)piperazin-2-one
ThiolatesPolar aprotic solvent (e.g., DMF), elevated temperature1-(2-Hydroxybenzyl)piperazin-2-one

Aromatic Ring Functionalization

The benzene (B151609) ring of the 2-methoxybenzyl group is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles primarily to the positions ortho and para to itself. Given that the para position is occupied by the piperazin-2-one moiety, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (positions 3 and 5 of the benzyl ring).

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a nitrating mixture, typically a combination of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). askfilo.comwikipedia.org This mixture generates the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com For methoxy-substituted compounds, nitration generally proceeds under controlled temperature conditions to yield ortho and para substituted products. askfilo.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). nih.govbeilstein-journals.org For 2-methoxyphenyl derivatives, acylation is a viable method for introducing ketone functionalities. nih.govrsc.org The reaction of 2-methoxynaphthalene (B124790) with acetyl chloride, for instance, yields various acylated products depending on the reaction conditions. rsc.org

ReactionReagentsExpected Major Products
NitrationHNO3, H2SO41-(2-Methoxy-3-nitrobenzyl)piperazin-2-one and 1-(2-Methoxy-5-nitrobenzyl)piperazin-2-one
Friedel-Crafts AcylationRCOCl, AlCl31-(3-Acyl-2-methoxybenzyl)piperazin-2-one and 1-(5-Acyl-2-methoxybenzyl)piperazin-2-one

Derivatization for Analytical and Synthetic Applications

The ability to functionalize this compound makes it a potentially valuable building block in both chemical analysis and synthetic chemistry.

Use as a Derivatizing Reagent in Chemical Analysis (e.g., for isocyanates)

While direct evidence for the use of this compound as a derivatizing reagent is not prominent, its close analog, 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), is widely employed for the analysis of airborne isocyanates. researchgate.netnih.govresearchgate.netnih.gov Isocyanates are highly reactive compounds, and their detection often requires derivatization to form stable, easily analyzable products. researchgate.net

MOPP reacts with the isocyanate group (-N=C=O) to form a stable urea (B33335) derivative. This reaction is the basis for several standardized analytical methods for monitoring isocyanate exposure in occupational settings. researchgate.netnih.gov The resulting urea derivatives are typically analyzed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection. nih.gov Given the structural similarity, it is plausible that this compound could also serve as a derivatizing agent for isocyanates, with the secondary amine in the piperazine ring reacting to form a stable urea adduct.

Functionalization for Further Synthetic Elaboration

The piperazine-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. google.comresearchgate.netnih.govnih.gov The functionalization of this compound can lead to the synthesis of a wide range of derivatives with potential pharmaceutical applications. google.comgoogle.commdpi.com

Synthetic strategies can involve modifications at several points of the molecule:

N-alkylation/acylation: The secondary amine of the piperazine ring can be further alkylated or acylated to introduce a variety of substituents.

Modification of the benzyl group: As discussed in sections 3.3.1 and 3.3.2, the methoxy group can be converted to a hydroxyl group, and the aromatic ring can be further functionalized. These modifications can be used to modulate the electronic and steric properties of the molecule, which can be crucial for its biological activity.

Ring-opening reactions: The lactam (amide within a ring) of the piperazin-2-one can potentially undergo ring-opening reactions under certain conditions, providing access to linear diamine derivatives.

The synthesis of various piperazine derivatives for use as pharmaceutical ingredients often involves multi-step sequences where a core piperazine structure is elaborated. google.commdpi.com For example, piperazine derivatives are key intermediates in the synthesis of drugs for a variety of conditions. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2 Methoxybenzyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(2-Methoxybenzyl)piperazin-2-one, one would expect to observe distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, the benzyl (B1604629) methylene (B1212753) bridge, and the three different methylene groups within the piperazin-2-one (B30754) ring, in addition to the N-H proton.

Expected ¹H NMR Data: | Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | | :--- | :--- | :--- | :--- | | Aromatic (Ar-H) | 6.8 - 7.3 | Multiplets (m) | 4H | | Benzyl (Ar-CH₂) | ~4.6 | Singlet (s) | 2H | | Methoxy (O-CH₃) | ~3.8 | Singlet (s) | 3H | | Piperazinone (N-H) | Broad Singlet (br s) | 1H | | Piperazinone (CO-CH₂) | ~3.9 | Singlet or Triplet (s/t) | 2H | | Piperazinone (CH₂-N-Bn) | ~3.4 | Triplet (t) | 2H | | Piperazinone (CH₂-NH) | ~3.0 | Triplet (t) | 2H |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom typically produces a distinct signal. The spectrum for this compound would show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the benzyl and piperazinone moieties.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165-170
Aromatic (C-O) ~157
Aromatic (C-H) ~110-130
Aromatic (C-CH₂) ~127
Methoxy (O-CH₃) ~55
Benzyl (Ar-CH₂) ~58
Piperazinone (CO-CH₂) ~50
Piperazinone (CH₂-N-Bn) ~53

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would confirm the coupling between adjacent methylene groups in the piperazinone ring and between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s), such as linking the benzyl methylene proton signal to the corresponding benzyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. Key expected correlations would include the benzyl protons to the aromatic carbons and the C-4 piperazinone nitrogen, and the piperazinone protons to the carbonyl carbon.

Dynamic NMR Studies for Conformational Analysis

The piperazine (B1678402) ring is known to exist in a chair conformation that can undergo ring inversion. Furthermore, rotation around the N-C amide bond in the piperazinone ring can be restricted due to its partial double-bond character. mdpi.comuky.edu Dynamic NMR studies, involving recording spectra at variable temperatures, could be employed to investigate these conformational dynamics. By analyzing changes in the NMR spectra, such as the broadening and coalescence of signals, it would be possible to determine the energy barriers for ring inversion and amide bond rotation, providing insight into the molecule's flexibility and preferred conformations in solution. uky.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula, which is a critical step in confirming the identity of a synthesized compound. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument. A close match between the calculated and observed mass would provide strong evidence for the correct molecular formula.

Expected HRMS Data:

Ion Calculated m/z
[M+H]⁺ 221.1285

The fragmentation pattern observed in the MS/MS spectrum would also offer structural information. A characteristic fragment would likely be the tropylium (B1234903) ion or a related species from the cleavage of the benzyl C-N bond, appearing at m/z 121.0653 (for C₈H₉O⁺).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. rsc.org In the analysis of piperazine analogues, MS/MS performed in Collision-Induced Dissociation (CID) mode reveals characteristic cleavage of C-N bonds within the piperazine ring and between the piperazine ring and its substituents. xml-journal.net

For benzylpiperazines, a common and high-abundance characteristic ion observed is at m/z 91, corresponding to the tropylium ion formed from the benzyl group. xml-journal.net The fragmentation pathways are crucial for the structural identification of new psychoactive substances of the piperazine type. xml-journal.net The study of these pathways provides a deeper understanding of the molecule's stability and the relative strengths of its chemical bonds. gre.ac.uk The fragmentation of molecules by CID is a complex process, and understanding these pathways is essential for the interpretation of MS/MS spectra. gre.ac.uk

The fragmentation of piperazine analogues is of significant interest for the rapid detection of these compounds in various applications, including forensic toxicology. xml-journal.net The fragmentation mechanism of these compounds helps in the rapid structural identification of new derivatives. xml-journal.netnih.gov

Table 1: Predicted Key Fragmentation Data for this compound from MS/MS

Fragment Ion (m/z)Proposed Structure/Origin
221.13[M+H]⁺ (Protonated Molecule)
121.062-methoxybenzyl cation
91.05Tropylium ion (from rearrangement of the benzyl group)
85.06Piperazin-2-one fragment

Note: The data in this table is predictive and based on known fragmentation patterns of similar compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nih.gov The IR spectrum provides a "molecular fingerprint" that can confirm the presence or absence of specific structural features. libretexts.org

For this compound, several key absorption bands are expected. The presence of a carbonyl group (C=O) from the piperazin-2-one ring is typically observed as a strong, sharp peak in the range of 1670-1780 cm⁻¹. pressbooks.pub The C-N stretching vibrations within the piperazine ring and from the benzyl substituent will also produce characteristic bands. The aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the piperazine ring and methoxy group will appear just below this value. The C-O stretching of the methoxy group is also a notable feature. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
Amide C=O Stretch1630 - 1680Strong, sharp
Aromatic C-H Stretch3010 - 3100Medium to weak
Aliphatic C-H Stretch2850 - 2960Medium to strong
C-N Stretch1020 - 1250Medium
C-O (Aryl Ether) Stretch1230 - 1270 (asymmetric), 1020-1075 (symmetric)Strong
N-H Bend (Amide II)1510 - 1570Medium

Note: The data in this table is based on established IR spectroscopy correlation charts. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information. researchgate.net For piperazine derivatives, crystallographic studies reveal important conformational details of the piperazine ring, which typically adopts a chair conformation. nih.gov

In the case of substituted piperazines, the orientation of the substituent relative to the piperazine ring is a key structural feature. iucr.org The crystal structure of 1-(2,3,4-Trimethoxybenzyl)piperazine hydrochloride, for example, has been determined to be a monoclinic system. researchgate.net The analysis of related structures, such as N-benzylpiperidinol derivatives, has also been facilitated by X-ray crystallography, providing insights into their binding modes with biological targets. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
β (°)~105
Z4

Note: This data is hypothetical and serves as an example of what might be determined through X-ray crystallographic analysis. Actual data would require experimental determination.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical compounds. nih.gov For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govresearchgate.net A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.gov UV detection is often utilized, with the wavelength set to an absorbance maximum of the analyte. nih.gov

The development of HPLC methods for piperazine and its derivatives is well-documented, with various methods available for different analytical needs. sielc.comhelixchrom.comsielc.com Method validation is a critical step to ensure selectivity, precision, accuracy, and linearity. nih.gov

Table 4: Example HPLC Method Parameters for Purity Assessment

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Injection Volume10 µL

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. oup.com It is frequently used for the identification and quantification of piperazine derivatives, often in forensic and toxicological contexts. nih.govrsc.orgresearchgate.netscholars.direct

For many piperazine derivatives, derivatization is employed to improve their chromatographic behavior and mass spectrometric properties. scholars.directresearchgate.net However, underivatized piperazines can also be analyzed. researchgate.net The mass spectrometer provides fragmentation patterns that serve as a means of identification. researchgate.net

Table 5: Illustrative GC-MS Method Parameters

ParameterCondition
Column5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven Program100 °C (1 min), ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line290 °C
Ionization ModeElectron Ionization (EI), 70 eV
Mass Range40-550 amu

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Computational and Theoretical Chemistry Studies on 1 2 Methoxybenzyl Piperazin 2 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of 1-(2-Methoxybenzyl)piperazin-2-one. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost, making them suitable for a detailed analysis of the molecule's electronic and structural properties. DFT, particularly with hybrid functionals like B3LYP, is widely used for its efficiency in studying medium-sized organic molecules. Ab initio methods, while more computationally intensive, can provide benchmark results. These calculations are typically performed using various basis sets, such as 6-311++G(d,p), to ensure a comprehensive description of the electronic structure.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by locating the minimum energy structure on the potential energy surface. The piperazin-2-one (B30754) ring can adopt several conformations, such as chair, boat, or twist-boat forms.

Conformational analysis is crucial for understanding the molecule's flexibility, which arises from the rotation around several single bonds: the bond connecting the benzyl (B1604629) group to the piperazinone nitrogen, the bond between the methoxy (B1213986) group and the phenyl ring, and the internal bonds of the piperazinone ring itself. Studies on similar 2-substituted piperazines have shown a preference for an axial conformation of the substituent. For this compound, computational methods would identify the most stable conformers and the energy barriers between them, revealing the molecule's preferred shape in different environments.

Table 1: Parameters Investigated in Geometry Optimization and Conformational Analysis

ParameterDescription
Bond Lengths The equilibrium distances between bonded atoms (e.g., C-C, C-N, C=O).
Bond Angles The angles formed by three consecutive bonded atoms (e.g., C-N-C).
Dihedral Angles The rotational angles between four consecutive bonded atoms, defining the molecule's conformation.
Total Energy The calculated energy of each conformer; lower values indicate greater stability.
Relative Energy The energy difference between various conformers and the most stable (global minimum) structure.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Analysis of the electronic structure provides critical information about the molecule's reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. For this compound, the HOMO is expected to be localized on the electron-rich methoxybenzyl group, while the LUMO may be distributed around the electron-withdrawing amide group within the piperazinone ring.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack), and green areas are neutral. In this compound, the oxygen atom of the carbonyl group would be a site of high negative potential, while the hydrogen atom on the secondary amine (N-H) would be a region of positive potential.

Table 2: Key Parameters from Electronic Structure Analysis

ParameterSymbolSignificance
HOMO Energy EHOMOCorrelates with the ionization potential; indicates electron-donating ability.
LUMO Energy ELUMOCorrelates with the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap ΔEIndicates chemical reactivity, kinetic stability, and optical properties.
Molecular Electrostatic Potential MEPVisualizes charge distribution and predicts sites for intermolecular interactions.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. The calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

The predicted vibrational spectrum would show characteristic peaks corresponding to specific functional groups. For example, the C=O stretching vibration of the amide in the piperazinone ring is expected to appear as a strong band in the IR spectrum, typically around 1650-1700 cm⁻¹. The N-H stretching of the secondary amine would be found in the region of 3300-3500 cm⁻¹. Vibrations associated with the aromatic ring and the methoxy group would also be present. Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental results. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

These simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. An MD simulation can show the transitions between different low-energy conformers identified by quantum calculations and can reveal the influence of a solvent environment on the molecule's preferred shape. This information is critical for understanding how the molecule might interact with biological targets, such as receptors or enzymes, where conformational adaptability is key.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict the chemical reactivity and the most reactive sites within the this compound molecule. This is achieved through the analysis of various reactivity descriptors derived from DFT calculations.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are powerful tools for identifying which atoms in a molecule are most susceptible to different types of chemical attack. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r) : for electrophilic attack (measures the reactivity of a site upon losing an electron).

f0(r) : for radical attack.

By calculating these values for each atom in this compound, it is possible to predict the most likely sites for reaction. For instance, the carbonyl oxygen is expected to have a high value for f⁻(r), making it a prime target for electrophiles. The secondary amine nitrogen and certain positions on the aromatic ring might show higher f⁺(r) values, indicating susceptibility to nucleophilic attack. These local reactivity descriptors provide a more detailed picture of reactivity than MEP analysis alone and are essential for understanding reaction mechanisms.

Reaction Pathway Modeling and Transition State Analysis

The synthesis and subsequent reactions of this compound can be computationally modeled to understand the underlying mechanisms, predict reactivity, and identify key intermediates and transition states. Such studies are crucial for optimizing reaction conditions and guiding the synthesis of related compounds.

Reaction Pathway Modeling:

Computational modeling of reaction pathways for a molecule like this compound typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. For instance, in the synthesis of this compound, a key step could be the N-alkylation of a piperazin-2-one precursor with 2-methoxybenzyl chloride.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational analysis of the transition state for the formation of this compound would involve locating this structure on the potential energy surface and characterizing it by its vibrational frequencies (a single imaginary frequency corresponds to the motion along the reaction coordinate).

The geometry of the transition state provides insights into the bonding and structural changes occurring during the reaction. For example, in the N-alkylation reaction, the transition state would likely show a partially formed N-C bond and a partially broken C-Cl bond. The energy of this transition state, relative to the reactants, gives the activation energy, a key parameter for understanding reaction kinetics.

A representative, hypothetical reaction coordinate diagram for the N-alkylation of piperazin-2-one with 2-methoxybenzyl chloride is presented below.

Table 1: Hypothetical Energy Profile for the N-Alkylation of Piperazin-2-one

SpeciesRelative Energy (kcal/mol)
Reactants (Piperazin-2-one + 2-Methoxybenzyl chloride)0.0
Transition State+25.3
Products (this compound + HCl)-15.8

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this specific reaction.

Structure-Property Relationships Derived from Computational Data

Computational methods are powerful tools for establishing relationships between the molecular structure of a compound and its physicochemical properties and chemical behavior. For this compound, such studies can provide valuable insights.

The electronic structure of this compound, which can be calculated using quantum chemistry methods, dictates its chemical reactivity and intermolecular interactions. Key electronic properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Electron Density Distribution: The electron density map would reveal the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the methoxy group are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding. The carbonyl carbon is likely to be electron-deficient and thus susceptible to nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy and localization of these orbitals can indicate the most probable sites for reaction. For instance, a high HOMO density on a nitrogen atom would suggest its nucleophilicity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles). For this compound, negative potential would be expected around the carbonyl oxygen and the nitrogen atoms, while positive potential might be found near the hydrogen atoms attached to nitrogen.

Table 2: Representative Calculated Electronic Properties for a Piperazin-2-one Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D

Note: These values are representative for a molecule of this class and are not specific to this compound.

The substituents on the piperazin-2-one core, namely the 2-methoxybenzyl group, have a significant influence on the molecule's properties. Computational studies can systematically investigate these effects.

The 2-Methoxybenzyl Group: The benzyl group itself introduces steric bulk, which can influence the conformation of the piperazine ring and affect how the molecule interacts with its environment. The methoxy group at the ortho position of the benzyl ring is an electron-donating group. This electronic effect can be transmitted through the benzyl moiety to the piperazine nitrogen, potentially increasing its nucleophilicity compared to an unsubstituted benzyl group.

Conformational Analysis: The presence of the 2-methoxybenzyl group can lead to different stable conformations of the molecule due to rotation around the N-C bond connecting the piperazine ring and the benzyl group. Computational conformational analysis can identify the most stable conformers and the energy barriers between them. This is important as different conformers can exhibit different chemical and biological activities.

Quantitative Structure-Activity Relationship (QSAR): While not directly related to computational chemistry in the same way as DFT, QSAR studies on a series of related piperazin-2-one derivatives could be performed. nih.govnih.govmdpi.comrsc.org In such studies, various computational descriptors (e.g., electronic, steric, and hydrophobic parameters) would be correlated with an observed activity. This would allow for a quantitative understanding of how different substituents at various positions on the benzyl and piperazine rings affect the molecule's properties.

Table 3: Illustrative Effect of Substituents on the Calculated Dipole Moment of a Benzylpiperazine System

Substituent on Benzyl RingCalculated Dipole Moment (D)
H2.8
2-Methoxy3.2
4-Nitro5.1

Note: This table provides a hypothetical illustration of how substituents can influence a molecular property. The values are not from specific calculations on this compound.

Synthetic Applications and the Role of 1 2 Methoxybenzyl Piperazin 2 One As a Chemical Building Block

Incorporation into Complex Molecular Architectures

The piperazin-2-one (B30754) core is a valuable synthon for building complex molecules, particularly in the development of new therapeutic agents. acs.org The secondary amine within the lactam ring and the potential for functionalization on the benzyl (B1604629) group allow for the stepwise addition of various chemical moieties. General synthetic strategies for piperazin-2-ones often involve multi-step sequences, including asymmetric catalytic methods to create chiral centers, which are crucial for biological activity. acs.orgnih.gov

Although direct examples detailing the use of 1-(2-methoxybenzyl)piperazin-2-one are not widely reported, the synthesis of benzylpiperazine derivatives for applications such as Mcl-1 inhibitors in cancer therapy highlights the importance of this structural class. nih.gov The benzyl group itself is often used as a protecting group that can be easily removed via hydrogenolysis, allowing for further modification at the N1 position of the piperazine (B1678402) ring. orgsyn.org This makes N-benzylpiperazines, and by extension N-benzylpiperazin-2-ones, valuable intermediates for creating libraries of unsymmetrically substituted piperazine derivatives. orgsyn.org

Use in the Synthesis of Scaffolds with Tunable Chemical Properties

The concept of a "tunable scaffold" is central to modern drug discovery, allowing chemists to systematically alter a core structure to optimize its pharmacological properties, such as potency, selectivity, and metabolic stability. researchgate.netnih.gov The piperazine scaffold is frequently used for this purpose. nih.govresearchgate.net Modifications can be made at either nitrogen atom, and the aromatic ring of the benzyl group can be further substituted.

The N-benzylpiperazin-2-one structure has two primary points for diversification:

The N4-position: The amide nitrogen can be alkylated or acylated to introduce a wide variety of substituents.

The Benzyl Group: The aromatic ring can be modified with different functional groups, or the entire benzyl group can be replaced after a debenzylation step.

This flexibility allows for the creation of a large library of related compounds from a single key intermediate. For instance, studies on benzylpiperazine derivatives as selective Mcl-1 binders have shown that small changes to the substituents can dramatically affect binding affinity and selectivity against other proteins like Bcl-2. nih.gov Similarly, research into σ1 receptor ligands based on benzylpiperazine derivatives demonstrates how modifying the scaffold can tune activity for treating pain. nih.gov

Development of Novel Synthetic Pathways Utilizing this compound as a Key Intermediate

A key application of a building block is its use as a central component in a novel and efficient synthetic route to a valuable target molecule. Evidence for the utility of the N-benzylpiperazin-2-one core comes from patent literature describing the synthesis of the drug Trimetazidine. justia.com Trimetazidine is a piperazine derivative with vasodilatory properties used in the treatment of angina pectoris. justia.com

One patented synthetic route for a related compound, 1-(2,3,4-trimethoxybenzyl)piperazine, explicitly uses a piperazin-2-one intermediate. justia.com The process involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazin-2-one to form 4-(2,3,4-trimethoxybenzyl)piperazin-2-one . justia.com This intermediate is then reduced by a hydride to yield the final piperazine product. justia.com

This pathway highlights several key points:

Key Intermediate: The N-benzylpiperazin-2-one structure is a direct precursor to the final N-benzylpiperazine drug.

Lactam Reduction: The ketone of the piperazin-2-one is reduced to a methylene (B1212753) group (-CH2-), demonstrating a key chemical transformation.

Synthetic Challenge: The patent notes that this process requires the preparation of piperazin-2-one, which is described as a non-commercial product, indicating a potential bottleneck in this specific pathway. justia.com

This example strongly supports the role of N-benzylpiperazin-2-ones, such as the title compound, as crucial intermediates in the development of synthetic pathways for pharmacologically active molecules.

Table 1: Synthetic Pathway for Trimetazidine Analogue via a Piperazin-2-one Intermediate

Step Reactants Product Transformation Reference
1 2,3,4-trimethoxybenzyl chloride + piperazin-2-one 4-(2,3,4-trimethoxybenzyl)piperazin-2-one N-alkylation justia.com
2 4-(2,3,4-trimethoxybenzyl)piperazin-2-one + Hydride reducing agent 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine) Lactam reduction justia.com

Ligand Design in Coordination Chemistry (if applicable to the specific compound's N-donors)

Piperazine and its derivatives are well-known ligands in coordination chemistry due to the presence of two nitrogen atoms that can act as electron-pair donors (Lewis bases) to coordinate with metal ions. orgsyn.org The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. orgsyn.org

The this compound molecule possesses several potential coordination sites:

The N4 Amine: The nitrogen atom of the piperazine ring not part of the amide bond is a potential N-donor.

The Amide Carbonyl Oxygen: The oxygen of the C=O group can act as an O-donor.

The Methoxy (B1213986) Oxygen: The ether oxygen on the benzyl group is another potential, albeit weaker, donor site.

The presence of multiple potential donor atoms allows for various binding modes, including acting as a monodentate ligand through the N4 nitrogen or as a bidentate chelating ligand using both the N4 and the carbonyl oxygen. General studies have explored the catalytic activity of zinc(II) complexes with various piperazine derivatives. sigmaaldrich.com

However, a review of the current scientific literature reveals no specific studies on the use of this compound as a ligand in coordination chemistry. While its structure suggests it has the potential to form stable metal complexes, this application remains a hypothetical area for future research.

Conclusion and Future Research Directions in the Chemistry of 1 2 Methoxybenzyl Piperazin 2 One

Summary of Current Research Landscape

A thorough review of existing scientific literature reveals that 1-(2-Methoxybenzyl)piperazin-2-one is a compound with a notable lack of dedicated research. While its existence is documented in chemical databases, there are no published studies detailing its synthesis, characterization, or potential applications. nih.gov The current research landscape is therefore defined by what is known about closely related analogues rather than the title compound itself.

The field is rich with studies on similar structures, such as:

1-(2-Methoxyphenyl)piperazine (B120316) : This related compound, differing by the absence of the carbonyl group on the piperazine (B1678402) ring, has been extensively studied. It is used as a reagent in the synthesis of various derivatives and as a building block for ligands targeting serotonin (B10506) and dopamine (B1211576) receptors. sigmaaldrich.comiucr.orgchemicalbook.com

Substituted Piperazin-2-ones : The broader class of piperazin-2-one (B30754) derivatives has been investigated for various biological activities, including as anticancer agents. nih.govacs.org Research has shown that modifications to the substituents on the piperazine ring can significantly influence cytotoxicity and other pharmacological properties. nih.gov

N-Benzyl Piperazines : The N-benzylpiperazine moiety is a common feature in centrally active agents. nih.gov The substitution pattern on the benzyl (B1604629) ring is a key determinant of biological activity.

The research on these related compounds provides a foundational framework for understanding the potential chemistry of this compound. However, the specific combination of the 2-methoxybenzyl group and the piperazin-2-one core remains an uncharted territory, representing a significant void in the current body of knowledge.

Identification of Knowledge Gaps and Untapped Research Avenues in Synthesis

The most significant knowledge gap is the absence of a reported, optimized synthetic route for this compound. While general methods for the synthesis of N-substituted piperazin-2-ones exist, their applicability and efficiency for this specific target are unknown. This presents a clear opportunity for synthetic chemistry research.

Untapped Research Avenues in Synthesis:

Classical N-Alkylation: A straightforward approach would involve the N-alkylation of a pre-formed piperazin-2-one scaffold with 2-methoxybenzyl chloride. This route requires investigation into optimal reaction conditions (base, solvent, temperature) to maximize yield and minimize side products.

Reductive Amination: An alternative strategy could involve the reductive amination of 2-methoxybenzaldehyde (B41997) with an appropriate ethylenediamine (B42938) derivative, followed by cyclization to form the piperazin-2-one ring.

Modern Cascade Reactions: More advanced, one-pot methodologies could provide efficient access to this molecule. A recently developed cascade, metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide could be adapted to synthesize a library of piperazinones, including the target compound. thieme-connect.com Such a route would allow for the rapid generation of structural diversity. thieme-connect.com

Asymmetric Synthesis: The development of an asymmetric synthesis to produce enantiomerically pure forms of this compound, should a chiral center be introduced, represents another significant research avenue. One-pot asymmetric epoxidation/domino ring-opening cyclization (DROC) approaches have been successful for similar heterocycles and could be adapted. acs.org

Exploration of these synthetic pathways would not only fill a fundamental knowledge gap but also provide the necessary material for all subsequent chemical and biological investigations.

Opportunities in Advanced Characterization and Computational Modeling

With no published characterization data, there is a substantial opportunity to apply a suite of modern analytical techniques to elucidate the structural and electronic properties of this compound.

Advanced Characterization:

Spectroscopic Analysis: Comprehensive analysis using Nuclear Magnetic Resonance (¹H, ¹³C, 2D-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to confirm the molecular structure.

Crystallographic Analysis: Single-crystal X-ray diffraction would provide unambiguous proof of structure, as well as valuable insights into the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. Such studies have been extensively used for related 4-(2-methoxyphenyl)piperazin-1-ium salts to understand their supramolecular assembly. iucr.org

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's three-dimensional geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts.

Molecular Electrostatic Potential (MEP): MEP mapping can visualize the charge distribution, identifying electrophilic and nucleophilic sites, which can help predict the molecule's reactivity in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic properties and its potential role in charge-transfer interactions.

Molecular Docking: Should the compound be investigated for biological activity, molecular docking studies could predict its binding mode and affinity to various biological targets, such as enzymes or receptors, guiding further drug discovery efforts. nih.gov

These computational tools, applied in concert with experimental characterization, would provide a deep and comprehensive understanding of the fundamental properties of this molecule.

Potential for New Chemical Transformations and Applications as a Synthetic Tool

The chemical structure of this compound features several functional groups that could be targeted for further chemical transformations, making it a potentially valuable synthetic intermediate or scaffold. The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently used to improve the pharmacokinetic properties of drug candidates. mdpi.commdpi.com

Potential Chemical Transformations:

N4-Position Chemistry: The secondary amine at the N4 position is a prime site for modification. It can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and arylation, allowing for the introduction of diverse functional groups and the construction of a chemical library for screening purposes.

Amide Group Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, transforming the piperazin-2-one into a piperazine. This would provide access to a different class of compounds with potentially distinct biological activities.

Aromatic Ring Functionalization: The 2-methoxybenzyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of substituents that could modulate the electronic and steric properties of the molecule.

Scaffold for Complex Molecules: The compound can serve as a rigid scaffold to which other pharmacophores are attached. Its use as an intermediate could be analogous to how other piperazine derivatives are used to synthesize complex molecules with potential therapeutic applications, such as anticancer or radioprotective agents. nih.govnih.gov

The systematic exploration of these transformations could lead to the discovery of new compounds with interesting chemical properties or valuable biological activities, establishing this compound as a useful tool in the synthetic chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxybenzyl)piperazin-2-one, and which analytical techniques are critical for its characterization?

  • Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of piperazin-2-one can be synthesized by reacting substituted benzyl halides with piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include refluxing in polar aprotic solvents and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Characterization relies on NMR (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and TLC for reaction monitoring .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Answer : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles) and work in a fume hood. Storage requires airtight containers in dry, well-ventilated areas away from ignition sources. Spills should be vacuumed or swept into sealed containers, not washed into drains . Environmental release is prohibited due to potential ecological toxicity .

Q. How can researchers verify the purity of this compound and its intermediates?

  • Answer : Purity is assessed using HPLC or GC-MS for quantitative analysis. Melting point determination and elemental analysis (C, H, N) further validate compound integrity. TLC with multiple solvent systems (e.g., hexane/ethyl acetate) ensures homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

  • Answer : Moisture-sensitive intermediates require anhydrous solvents (e.g., DMF dried over molecular sieves) and inert atmospheres (N₂/Ar). Catalytic additives like KI may improve reactivity in SN2 reactions. Temperature control (e.g., 0°C for exothermic steps) and stoichiometric adjustments (e.g., excess benzyl halide) can enhance yields. Post-reaction quenching with ice-water minimizes by-products .

Q. What methodologies resolve contradictions in spectroscopic data for novel this compound analogs?

  • Answer : Discrepancies in NMR/IR data may arise from tautomerism or solvatomorphism. X-ray crystallography provides definitive structural confirmation. Computational methods (DFT calculations) can predict spectroscopic profiles and reconcile experimental vs. theoretical results . Cross-validation with 2D NMR (COSY, HSQC) is recommended for complex spin systems .

Q. How can molecular docking studies guide the design of this compound derivatives for biological targets?

  • Answer : Docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) identify key interactions (hydrogen bonds, hydrophobic pockets). Substituents like the methoxybenzyl group can be modified to enhance binding affinity. For example, fluorobenzyl analogs show improved steric compatibility in anticancer studies .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Answer : Batch process optimization includes solvent recycling (e.g., DMF recovery via distillation) and catalytic reuse. Flow chemistry reduces exothermic risks and improves reproducibility. Pilot-scale trials should prioritize safety assessments (e.g., thermal stability via DSC) .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously, as minor variations can alter yields .
  • Data Interpretation : Use cheminformatics tools (e.g., SciFinder, Reaxys) to cross-reference spectral databases and avoid misassignment .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and occupational exposure limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.